molecular formula C14H14F3N5O B6424830 N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide CAS No. 2034557-15-6

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide

Cat. No.: B6424830
CAS No.: 2034557-15-6
M. Wt: 325.29 g/mol
InChI Key: HIQZYIBYHXSFKM-UHFFFAOYSA-N
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Description

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group and a triazolo-pyridine core. Its unique structure makes it valuable in various scientific and industrial applications due to its potential biological and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes:

  • Step 1: Formation of the triazolo-pyridine core through cyclization reactions using suitable precursors.

  • Step 2: Introduction of the trifluoromethyl group via selective fluorination processes, often employing reagents like trifluoromethyl iodide (CF₃I) under controlled conditions.

  • Step 3: Methylation reactions to add the methyl group.

  • Step 4: Coupling with pyridine-2-carboxylic acid to form the final amide bond, using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods:

For industrial-scale production, optimized methods involving automated synthesis processes and large-scale reactors are employed. Catalysts and advanced fluorination reagents may be used to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially altering the triazolo-pyridine core.

  • Reduction: Reduction reactions may modify the trifluoromethyl group, although these require specific conditions due to the stability of the CF₃ group.

  • Substitution: Substitution reactions can occur at various positions on the triazolo-pyridine ring, allowing for functionalization and derivatization.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed:

  • Oxidized derivatives with altered functional groups.

  • Reduced forms with modifications to the CF₃ group.

  • Various substituted analogs with different functional groups attached to the triazolo-pyridine core.

Scientific Research Applications

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide is of significant interest in:

  • Chemistry: Used as a building block in organic synthesis due to its reactivity.

  • Biology: Studied for its potential pharmacological properties, including enzyme inhibition and receptor binding.

  • Medicine: Explored for therapeutic applications, such as anti-inflammatory and anti-cancer agents.

  • Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

Compared to similar compounds, N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds might include:

  • N-{[7-(methyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide: : Lacks the trifluoromethyl group, potentially less lipophilic.

  • N-{[7-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide: : Substituted with a chloromethyl group, different reactivity and properties.

This compound’s trifluoromethyl group and triazolo-pyridine core make it uniquely suited for various advanced applications in science and industry, differentiating it from its peers.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O/c15-14(16,17)9-4-6-22-11(7-9)20-21-12(22)8-19-13(23)10-3-1-2-5-18-10/h1-3,5,9H,4,6-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQZYIBYHXSFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC=CC=N3)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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